molecular formula C8H17NO2S B3389686 3-[(Tert-butoxy)carbonyl]amino-1-propanethiol CAS No. 93472-93-6

3-[(Tert-butoxy)carbonyl]amino-1-propanethiol

Cat. No. B3389686
CAS RN: 93472-93-6
M. Wt: 191.29 g/mol
InChI Key: OXGRGZGYRXZHIJ-UHFFFAOYSA-N
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Description

The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis . It’s typically added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3) .


Chemical Reactions Analysis

The Boc group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a Boc group would depend on the rest of the molecule. For example, 3-Amino-1-tert-butoxycarbonylpiperidine, a related compound, is a liquid at 20°C .

Future Directions

The use of Boc groups in organic synthesis is a well-established field, and future research will likely continue to explore new applications and improvements to existing methods .

properties

IUPAC Name

tert-butyl N-(3-sulfanylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-8(2,3)11-7(10)9-5-4-6-12/h12H,4-6H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGRGZGYRXZHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Tert-butoxy)carbonyl]amino-1-propanethiol

CAS RN

93472-93-6
Record name tert-butyl N-(3-sulfanylpropyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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